Ddt Technical

Description

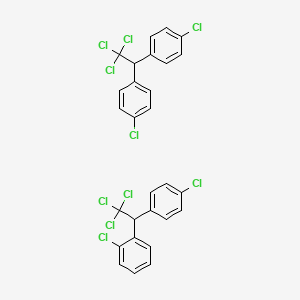

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10;15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h2*1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZIFSYVXSKXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl.C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18Cl10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001046 | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8017-34-3 | |

| Record name | DDT technical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008017343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene--1,1'-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Global Policy Evolution of Dichlorodiphenyltrichloroethane Ddt Technical

Genesis and Early Proliferation of Dichlorodiphenyltrichloroethane (DDT Technical) Applications

The journey of this compound from a synthesized compound to a globally deployed insecticide is marked by a pivotal discovery and its timely application during a period of global conflict and subsequent agricultural expansion.

Discovery of Insecticidal Properties and Wartime Deployment for Disease Control

DDT was first synthesized in 1874 by Austrian chemist Othmar Zeidler. wikipedia.orgfishersci.comhealthandenvironment.orgbritannica.com However, its potential as an insecticide remained unknown for several decades. It was the Swiss chemist Paul Hermann Müller, working for Geigy AG, who discovered the high efficiency of DDT as a contact poison against several arthropods in 1939. wikipedia.orgpops.intfishersci.comhealthandenvironment.orgbritannica.comuncpressblog.comgreeneuropeanjournal.eu This discovery was particularly significant given the limitations of existing insecticides like pyrethrins, which were derived from natural sources and faced supply constraints, especially during wartime. fishersci.comuncpressblog.com

The insecticidal properties of DDT were quickly recognized for their potential in controlling insect-borne diseases that posed a significant threat to military personnel and civilian populations during World War II. wikipedia.orgpops.intfishersci.comhealthandenvironment.orgbritannica.comnih.govacs.org DDT was deployed in the latter half of the war to limit the spread of diseases such as malaria and typhus among troops and civilians. wikipedia.orgpops.int Its effectiveness in controlling a typhus epidemic in Naples, Italy, in 1943, where it was used to treat over a million people, was a key event that popularized DDT. europa.eu The U.S. military extensively used DDT for disease vector control in various theaters, including the South Pacific. wikipedia.orgacs.org For his groundbreaking discovery, Paul Hermann Müller was awarded the Nobel Prize in Physiology or Medicine in 1948. wikipedia.orgfishersci.comhealthandenvironment.orggreeneuropeanjournal.eu

Post-War Agricultural Integration and Public Health Campaigns

Following World War II, the use of DDT expanded significantly beyond military applications. By October 1945, DDT was available for public sale in the United States and was promoted for both agricultural and household use. wikipedia.orgfishersci.com It became integrated into post-war agricultural practices as an insecticide to protect crops and livestock, contributing to increased food production. wikipedia.orgepa.gov The compound was seen as a broad-spectrum insecticide that was inexpensive to produce, easy to apply, and persistent in the environment, reducing the need for frequent reapplications. fishersci.com

In parallel with its agricultural use, DDT became a central tool in global public health campaigns, particularly those aimed at eradicating malaria. wikipedia.orgacs.orgtandfonline.com The World Health Organization (WHO) heavily relied on DDT in its anti-malaria campaigns throughout the 1950s and 1960s. wikipedia.org Large-scale use for disease vector control in civilian populations began in 1946 in various regions. nih.gov From 1950 to 1980, DDT was used extensively in agriculture, with estimates suggesting over 40,000 tonnes were used annually worldwide during this period. wikipedia.org Total global production since the 1940s has been estimated at 1.8 million tonnes. wikipedia.org

Emergence of Environmental and Health Concerns Regarding Dichlorodiphenyltrichloroethane (this compound)

Despite its initial success and widespread adoption, concerns about the broader impacts of this compound began to surface as its use became more pervasive.

Seminal Publications and Environmental Advocacy Initiatives

The growing unease regarding the environmental consequences of widespread pesticide use, particularly DDT, was significantly amplified by the publication of Rachel Carson's seminal book, "Silent Spring," in 1962. wikipedia.orgfishersci.comhealthandenvironment.orgbritannica.comgreeneuropeanjournal.eupanna.orgnih.govacs.orgbrsmeas.orgtandfonline.comoxfordre.com Carson, a marine biologist and conservationist, meticulously documented the detrimental effects of pesticides on the environment, questioning the practice of broadly disseminating potentially hazardous chemicals with limited prior investigation into their ecological and health impacts. wikipedia.orgfishersci.com The book highlighted the environmental impacts correlated with the extensive agricultural use of DDT in the United States. wikipedia.org

"Silent Spring" served as a catalyst for the modern environmental movement, generating significant public outcry and prompting investigations into Carson's claims. wikipedia.orghealthandenvironment.orgpanna.orgacs.orgtandfonline.com A science advisory committee appointed by President John F. Kennedy reviewed Carson's evidence, and their report largely vindicated her findings, recommending a phaseout of persistent toxic pesticides. wikipedia.orgpanna.org This period saw increased environmental advocacy initiatives drawing attention to the far-reaching consequences of persistent chemicals like DDT.

Early Scientific Evidences of Ecological Impairment in Wildlife

Concurrent with the growing public awareness, scientific evidence began to accumulate, demonstrating the ecological impairment caused by DDT in wildlife. Early research indicated that DDT and its metabolites, such as DDE and DDD, are persistent in the environment, biodegrade slowly, and accumulate in the food chain (bioaccumulate). wikipedia.orghealthandenvironment.orgbritannica.comwikipedia.orgwho.intsciencedaily.com This biomagnification leads to higher concentrations of the chemicals in animals at higher trophic levels, particularly predatory birds. wikipedia.orgbritannica.comwho.int

Studies provided clear indications of a variety of lethal and sublethal effects on terrestrial and aquatic organisms. who.int A particularly significant finding was the link between DDT and its metabolites and the thinning of eggshells in birds, especially raptors like eagles, hawks, and falcons. wikipedia.orghealthandenvironment.orgbritannica.companna.orgwho.int This eggshell thinning led to increased egg breakage and embryo deaths, resulting in dramatic population declines in affected bird species. healthandenvironment.orgbritannica.companna.orgwho.int For example, the ban on agricultural DDT use in the United States is considered a major factor in the recovery of the bald eagle and peregrine falcon populations. wikipedia.org While the exact mechanism of eggshell thinning is not fully understood, evidence suggests that DDE inhibits calcium ATPase, reducing calcium carbonate transport to the eggshell gland. wikipedia.org

Early studies also documented effects on aquatic invertebrates at concentrations as low as 0.3 µ g/litre , including impairment of reproduction and development. who.int

Here is a summary of some early ecological findings related to DDT:

| Organism Group | Observed Effects | Key Metabolites Involved | Source |

| Birds (especially raptors) | Eggshell thinning, reproductive failure, population decline | DDE, DDT | wikipedia.orghealthandenvironment.orgbritannica.companna.orgwho.int |

| Aquatic Invertebrates | Impaired reproduction and development, neurological changes | DDT | who.int |

| Mammals (e.g., bats) | Increased mortality of migrating adults | DDT, metabolites | who.int |

Note: This table is intended to be interactive in a suitable environment.

Global Regulatory Frameworks and Phased Restrictions on Dichlorodiphenyltrichloroethane (this compound) Use

The mounting evidence of environmental harm and growing public concern prompted regulatory actions in various countries. The U.S. Department of Agriculture began implementing regulatory measures in the late 1950s and 1960s to prohibit many uses of DDT based on evidence of declining benefits and environmental effects. epa.gov In 1972, the newly established U.S. Environmental Protection Agency (EPA) issued a cancellation order for agricultural uses of DDT due to its adverse environmental effects on wildlife. wikipedia.orgepa.govpanna.orgacs.orgtandfonline.com Sweden had banned DDT in 1970. healthandenvironment.org

The evolution of insect resistance to DDT also contributed to the curtailment of its use by many governments. wikipedia.org Recognizing the global nature of persistent organic pollutants like DDT, international efforts were initiated to control their use. Under the auspices of the United Nations Environment Programme, countries negotiated the Stockholm Convention on Persistent Organic Pollutants (POPs), which entered into force in 2004. wikipedia.orgpops.inteuropa.euepa.govnih.govbrsmeas.orgnih.gov

The Stockholm Convention formalized a worldwide ban on the agricultural use of DDT. wikipedia.orgpanna.org However, recognizing that the total elimination of DDT might not be feasible in certain contexts, particularly for disease control in malaria-prone countries, the convention provides a limited exemption for its use in public health for vector control purposes, provided it is used within WHO guidelines and when locally safe, effective, and affordable alternatives are not available. wikipedia.orgpops.inteuropa.euepa.govpanna.orgnih.govwho.intbasel.intjesoc.compops.int Parties wishing to use DDT for disease vector control must notify the Secretariat and are required to report on the conditions of such use every three years. pops.int The Convention's Conference of the Parties, in consultation with WHO, evaluates the continued need for DDT for disease vector control periodically. pops.intwho.int Efforts are underway to support countries in transitioning to alternative vector control methods and to ensure the environmentally sound management of existing DDT stockpiles. nih.govpops.int

Here is a simplified overview of key regulatory milestones:

| Year | Event | Scope | Source |

| 1970 | Sweden bans DDT | National (Agricultural and other uses) | healthandenvironment.org |

| 1972 | US EPA cancels agricultural uses of DDT | National (Agricultural uses) | wikipedia.orgepa.govpanna.orgacs.orgtandfonline.com |

| 2004 | Stockholm Convention enters into force | Global (Agricultural ban, public health exemption) | wikipedia.orgpops.inteuropa.euepa.govnih.govbrsmeas.orgnih.gov |

Note: This table is intended to be interactive in a suitable environment.

This compound, a complex mixture predominantly composed of dichlorodiphenyltrichloroethane isomers and related compounds, has a notable history marked by its initial success as an insecticide and subsequent global policy shifts due to environmental and health concerns. Technical-grade DDT typically consists of 65-80% p,p'-DDT, 15-21% o,p'-DDT, and smaller amounts of other related compounds such as p,p'-DDD and o,p'-DDD, which are also breakdown products cdc.govnih.gov. The insecticidal properties of DDT were first discovered in 1939 by Paul Hermann Müller, leading to its widespread use, particularly during World War II for controlling insect-borne diseases like malaria and typhus wikipedia.orgacs.org. Following the war, its use expanded significantly in agriculture and public health globally epa.gov.

Contemporary Discourse and Strategic Re-evaluation of Dichlorodiphenyltrichloroethane (this compound) in Vector Control

Balancing Public Health Imperatives with Environmental Protection Goals The contemporary discourse surrounding DDT involves a complex balancing act between the imperative to protect public health, particularly from vector-borne diseases like malaria, and the goals of environmental protectioncdc.govontosight.aistate.govnih.govascelibrary.orgnih.gov. While DDT is effective in vector control, its persistence in the environment, potential for bioaccumulation and long-range transport, and documented adverse effects on wildlife remain significant concernsepa.govontosight.aiiisd.orgepd.gov.hkwho.intpanda.org. The Stockholm Convention provides a framework for managing this tension by allowing the restricted use of DDT for public health while working towards its eventual elimination as suitable alternatives become availableepd.gov.hkepa.govwho.int. Efforts are underway to develop and implement integrated vector management (IVM) strategies that combine various control methods, including alternative insecticides and non-chemical approaches, to reduce reliance on DDTwho.intscielo.brnih.govwho.intpan-germany.org. The effectiveness and cost-effectiveness of DDT compared to alternatives are subjects of ongoing evaluation, taking into account not only the immediate benefits in disease control but also the potential long-term environmental and health costsscielo.brnih.govascelibrary.org. The goal is to transition away from DDT without compromising the gains made in disease controlwho.intpanda.org.

Chemical Compound PubChem CIDs

| Compound Name | PubChem CID |

| Dichlorodiphenyltrichloroethane (DDT) | 3036 |

| p,p'-DDT | 3036 |

| o,p'-DDT | 13089 |

| p,p'-DDD | 6294 |

| o,p'-DDD | Not found |

| p,p'-DDE | Not found |

| o,p'-DDE | Not found |

| Chlorobenzene | 7969 |

| Trichloroacetaldehyde | 6580 |

Environmental Dynamics and Persistence of Dichlorodiphenyltrichloroethane Ddt Technical and Its Metabolites

Geochemical Cycling and Inter-compartmental Transport

The environmental distribution of technical DDT and its metabolites is governed by a combination of physical, chemical, and biological processes that facilitate their movement between different environmental compartments: atmosphere, soil, sediment, and aquatic systems.

Atmospheric Transport and Global Distribution

DDT and its metabolites enter the atmosphere primarily through volatilization from residues in soil and surface water, largely a consequence of historical use. nih.govcdc.gov. This process of volatilization and subsequent deposition can occur repeatedly, leading to a phenomenon known as "global distillation." cdc.gov. This mechanism facilitates the long-range atmospheric transport of these chemicals from warmer source regions to colder polar areas, where they can accumulate in air, sediment, snow, and biota nih.govcdc.govwikipedia.orgenvirocomp.com. Studies analyzing butter samples from various countries have shown that concentrations of p,p'-DDT and p,p'-DDE vary significantly, with higher levels observed in areas of current or historical high usage, such as parts of India, South/Central America, Europe, and North America, supporting the concept of long-range atmospheric transport from global source regions nih.gov. Despite relatively low vapor pressures, DDT and its metabolites can reach remote areas through atmospheric transport, which is considered a primary mode of global distribution for organic chemicals envirocomp.com.

Adsorption and Sequestration in Soil and Sediment Matrices

DDT and its metabolites exhibit strong adsorption to soil and sediment particles due to their hydrophobic nature and low water solubility cdc.govcdc.govwikipedia.orgmdpi.comwho.intusgs.gov. This strong binding capacity means that these compounds largely remain in the surface layers of soil, with minimal leaching into deeper soil layers and groundwater cdc.govcdc.gov. Soil and sediments therefore act as significant sinks for DDT residues, potentially storing them for decades wikipedia.orgmdpi.comwho.int. The extent of adsorption is influenced by factors such as the organic carbon content of the soil or sediment cdc.govmdpi.com.

The persistence of DDT in soil is notable, with reported half-lives ranging from 22 days to 30 years, depending on environmental conditions wikipedia.org. In tropical soils, half-lives have been reported between 3 and 7 months, while in temperate soils, they can extend up to 15 years nih.gov. Over long periods, DDT can become sequestered within soil particles, reducing its bioavailability to microorganisms and slowing down degradation rates cdc.govnih.gov. Sequestration strategies involving the use of carbon-rich materials like biochar and activated carbon have shown promise in immobilizing DDT and its metabolites in soil, reducing their transfer to agricultural resources nih.gov. Research indicates that the efficiency of sequestration can vary depending on the specific compound, with p,p'-DDE and p,p'-DDD often showing higher immobilization rates compared to p,p'-DDT and o,p'-DDT nih.gov.

Data on the adsorption coefficients highlight the strong affinity of these compounds for organic matter:

Adsorption Coefficients (Koc)

| Compound | Koc (L/kg) | Source |

| p,p'-DDT | 1.5 x 10⁵ | Swann et al. (1981) cdc.gov |

| p,p'-DDT | 5.0 x 10⁴ | Sabljic (1984) cdc.gov |

| p,p'-DDT | 1.5 x 10⁵ | Meylan et al. (1992) cdc.gov |

| p,p'-DDE | 1.5 x 10⁵ | Meylan et al. (1992) cdc.gov |

| p,p'-DDD | 1.5 x 10⁵ | Meylan et al. (1992) cdc.gov |

These high Koc values confirm the strong tendency of DDT, DDE, and DDD to adsorb to organic carbon in soil and sediment.

Hydrological Transport in Aquatic Systems

DDT and its metabolites can enter freshwater ecosystems through various pathways, including runoff from contaminated soils, sewage effluents, and atmospheric deposition mdpi.comusgs.govnih.gov. Due to their hydrophobic characteristics, these compounds tend to adsorb onto suspended solids and particulate organic matter in the water column wikipedia.orgmdpi.com. This adsorption leads to their accumulation in bottom sediments, where they can persist for decades mdpi.com. From sediments, stored DDT can be released back into the water column mdpi.com.

In aquatic environments, the dominant fate processes for DDT include volatilization and adsorption to biota, suspended particulate matter, and sediments cdc.gov. While biodegradation in water is generally considered a minor transformation mechanism, particularly for DDE and DDD which degrade slower than DDT in aquatic environments, photolysis can occur in surface waters cdc.gov. The transport of DDT in the water column can be conceptualized as existing in both dissolved and particulate phases, with their distribution influenced by factors such as the hydrological regime, conductivity, pH, redox state, and the amount of suspended material mdpi.comeuropa.eu.

Biogeochemical Transformation and Degradation Pathways of the Dichlorodiphenyltrichloroethane (DDT Technical) Complex

The degradation of technical DDT in the environment is a slow process, leading to the formation of persistent metabolites. These transformations are influenced by environmental conditions, particularly the presence of oxygen and microbial activity.

Formation of Primary Metabolites: Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD)

The primary metabolites of DDT in the environment are Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD) tandfonline.comresearchgate.net. These compounds are also often present as impurities in technical-grade DDT nih.govresearchgate.net.

DDE is primarily formed from DDT through dehydrochlorination tandfonline.com. This process can occur through photochemical reactions in the presence of sunlight and through microbial activity, particularly under aerobic conditions tandfonline.comresearchgate.net. In soil, exposure to sunlight has been shown to enhance the conversion of DDT to DDE cdc.gov.

DDD is primarily formed from DDT through reductive dechlorination tandfonline.com. This transformation is considered the dominant reaction under anaerobic or anoxic conditions, often mediated by microorganisms tandfonline.comusda.govnih.gov. Chemical reactions, some mediated by biomolecules, can also contribute to DDD formation tandfonline.com.

While earlier studies sometimes suggested separate pathways for DDE and DDD formation, later research indicates that DDD can also be converted to DDE, although most DDE is likely formed directly from DDT nih.gov.

Aerobic and Anaerobic Degradation Mechanisms in Environmental Media

The degradation pathways of DDT are significantly influenced by the availability of oxygen in the environmental medium cdc.govtandfonline.comnih.gov.

Under aerobic conditions (presence of oxygen), the primary degradation pathway for DDT involves dehydrochlorination, leading to the formation of DDE tandfonline.com. While some microbial degradation of DDT and DDE can occur under aerobic conditions, it is generally a slow process tandfonline.comresearchgate.net. Ligninolytic fungi, such as Phanerochaete chrysosporium, have demonstrated the ability to metabolize and even mineralize DDT and DDE in laboratory settings cdc.gov.

Under anaerobic conditions (absence of oxygen), the dominant degradation pathway for DDT is reductive dechlorination, resulting in the formation of DDD tandfonline.comusda.govnih.gov. This transformation is largely mediated by microorganisms in flooded soils and sediments tandfonline.comusda.gov. The rate of this conversion can be dependent on factors such as the organic content of the soil cdc.gov. Further anaerobic degradation of DDD can occur, leading to the formation of other metabolites such as DDMU (1-chloro-2,2-bis[p-chlorophenyl]ethylene), DDNU (2,2-bis(chlorophenyl)acetonitrile), DDOH (2,2-bis(chlorophenyl)ethanol), and DDA (2,2-bis(chlorophenyl)acetic acid) cdc.govtandfonline.comnih.gov. DDA is often a major urinary metabolite in animals cdc.govnih.gov.

The persistence of DDE and DDD is often greater than that of the parent compound, DDT, in many soils researchgate.netmdpi.com. The slow degradation rates of these compounds contribute to their long-term presence in the environment. While microbial degradation is a key process, the rate can be limited by factors such as the bioavailability of the compounds, which decreases as they become sequestered in soil particles over time cdc.govnih.gov. Strategies like flooding soil and adding organic matter have been shown to enhance DDT degradation, primarily by favoring the anaerobic pathway leading to DDD formation tandfonline.comusda.govnih.gov.

Photochemical and Other Abiotic Degradation Processes

Abiotic degradation of DDT and its metabolites can occur through various pathways, including photochemical transformation and chemical reactions. Photolysis, the breakdown of compounds by light, can occur in surface water, although it is generally a slow process for DDT and DDD, with estimated half-lives exceeding 150 years in aquatic systems. cdc.gov The extent of photolysis in water is dependent on the penetration of short-wave radiation, primarily occurring in surface layers and influenced by water clarity. cdc.gov

DDE, a major degradation product of DDT, can undergo relatively rapid photoisomerization in solution when exposed to sunlight, involving the exchange of a vinyl chlorine and an ortho aromatic hydrogen. nih.gov This process can lead to the formation of other photoproducts, such as corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. nih.gov While DDE photolysis can be surprisingly rapid in surface water during summer, its photoisomers degrade more slowly, suggesting potential accumulation in the environment. nih.gov The persistence of DDE in inland surface waters may be linked to its tendency to sorb onto sediments and biota, where light is absent. nih.gov

Other abiotic transformation processes can also contribute to DDT degradation. For instance, the abiotic transformation of DDT, DDD, and DDE (collectively referred to as DDX) has been shown to require both sulfide (B99878) and black carbon. nih.gov In the presence of sulfide and graphite (B72142) powder (as a proxy for black carbon), significant degradation of DDT, DDD, and DDE was observed over a 28-day period, with chloride as a product. nih.gov Research suggests that DDT and DDD are transformed by surface intermediates formed from the reaction between sulfide and black carbon, while DDE degradation involves reductive dechlorination under these conditions. nih.gov

Hydrolysis of DDT can produce DDE, but hydrolysis of DDE and DDD is not considered a significant fate process. cdc.gov

Isomeric Shifts and Environmental Fingerprinting Analysis

Commercial DDT is a mixture of isomers, primarily p,p'-DDT and o,p'-DDT. wikipedia.org The relative proportions of these isomers and their metabolites (DDE and DDD) can change over time and across different environmental compartments due to varying degradation rates and transport processes. researchgate.net Analyzing these isomeric ratios can serve as a valuable tool for environmental fingerprinting, helping to track the environmental fate of DDX and differentiate sources of contamination. researchgate.netupm.edu.my

Studies have observed remarkable changes and shifts in o,p'-/p,p'- ratios of DDT-related compounds in various environmental matrices. researchgate.net These shifts can be related to depositional regimes, transfer between and within environmental compartments, and microbial transformation. researchgate.net For example, while the o,p'-/p,p'- ratios of DDT and DDD have been detected at similar levels, the o,p'-isomer of DDE is often depleted in environmental compartments, indicating isomer-specific differentiation during DDT metabolism. researchgate.netresearchgate.net

Isomer-specific analysis has been primarily used for emission source apportionment, such as distinguishing between DDT and dicofol (B1670483) emissions. researchgate.netresearchgate.net However, studies linking observed isomer shifts directly to environmental processes like volatility from soil to air, environmental stability in soil, or bioaccumulation in fish are less common. researchgate.netresearchgate.net Despite this, changes in the relative isomeric composition of DDX in environmental samples hold potential as indicators to track their environmental fate. researchgate.net

Environmental Persistence and Long-Term Fate of Dichlorodiphenyltrichloroethane (this compound) Residues

DDT and its metabolites are known for their significant persistence in the environment. ebsco.comwikipedia.orgwho.intncwf.org This persistence is attributed to their resistance to complete degradation by microorganisms and their strong adsorption to soils and sediments, which act as both sinks and long-term sources of exposure. wikipedia.orgwho.intwho.int The half-life of DDT in soil can vary widely depending on environmental conditions, ranging from 22 days to 30 years. wikipedia.org

Persistent Contamination in Temperate and Tropical Ecosystems

The persistence of DDT in soil is notably different between tropical and temperate regions. Dissipation is generally much greater in tropical climates compared to temperate ones. who.intcdc.gov In tropical and subtropical regions, most DDT can be lost within a year, with reported half-lives for ΣDDT ranging from 22 to 327 days in various countries. cdc.gov In contrast, comparable half-lives in temperate regions have been reported to range from 837 to 6,087 days. cdc.gov One estimate suggested a mean lifetime of DDT in temperate U.S. soils of about 5.3 years. cdc.gov However, studies in sprayed forest soils in temperate regions have noted even longer half-times for the disappearance of DDT residues, ranging from 20 to 30 years. cdc.gov

Higher residues of DDT are often found in muck soils and deeply plowed, unflooded fields. cdc.gov Even decades after being banned in countries like the United States, DDT continues to be found in significant concentrations in various environmental compartments in temperate regions, including marine animals and wildlife. ebsco.com For example, a recent study in New Brunswick, Canada, a temperate region, found that DDT levels in brook trout were up to ten times higher than ecological guidelines, 60 years after its last use in aerial spray programs over forests. mcmaster.camta.ca This highlights the long-lasting pollution legacy of DDT in temperate freshwater ecosystems, where it has washed into lakes from surrounding contaminated land and accumulated in food webs. mcmaster.camta.caplos.org

In tropical environments, despite generally faster dissipation rates compared to temperate regions, DDT and its metabolites still pose a significant contamination concern. Tropical agroecosystems, characterized by high temperature and heavy rainfall, can facilitate the rapid removal of residues through air and water, contributing to global contamination. bioline.org.br Studies in tropical coastal environments of India have found DDT and its metabolites as predominant chemical contaminants in biotic and abiotic compartments. nih.gov While HCH concentrations were lower than DDTs in these areas, possibly due to higher water solubility and biodegradability, DDT levels in fish were lower than in temperate countries, potentially related to faster volatilization in the tropical environment. nih.gov However, high concentrations of DDT and its metabolites have been indicated in sediments and aquatic organisms in coastal lagoons in Central America. iaea.org

Data Table 1: Estimated Half-Lives of ΣDDT in Soil

| Region | Estimated Half-Life Range | Source |

| Tropical | 22 - 327 days | cdc.gov |

| Temperate | 837 - 6,087 days | cdc.gov |

| Temperate (Sprayed Forest Soil) | 20 - 30 years | cdc.gov |

Legacy Pollution in Remote and Pristine Environments

Due to their persistence and ability to undergo long-range atmospheric transport, DDT and its metabolites can reach remote and seemingly pristine environments where they were never directly applied. bioline.org.brpnas.org This phenomenon, known as global distillation, can lead to the accumulation of these chemicals in colder regions like the Arctic. wikipedia.org

Studies in remote lakes in areas like New Brunswick, Canada, which were subject to historical aerial spraying, have revealed that DDT and its breakdown products continue to be present in lake ecosystems and impact aquatic organisms decades later. wildlife.org These are described as remote lakes in areas considered relatively untouched by humans, yet they show concerning levels of legacy DDT pollution. wildlife.org The contaminants have run off from the surrounding land into the lakes and persisted in sediments, serving as a long-term source of exposure for aquatic biota. mta.caplos.orgwildlife.org

Research in the Antarctic, considered a pristine environment, has also detected legacy and emerging persistent organic pollutants, including DDT metabolites, in benthic invertebrates. acs.org While no p,p'-DDT was detected in the studied Antarctic invertebrates, p,p'-DDE was present, potentially indicating complete transformation of the parent compound. acs.org Glacier meltwater has been suggested as a possible contemporary source of OCPs, including DDT, into coastal Antarctic seawater, although the extent of this input is debated. acs.org

Modeling studies on the global fate of DDT predict that while environmental concentrations may reach a quasi-steady state in temperate and tropical regions within a few years to a decade, this process can take over 50 years in the Arctic. copernicus.orgacs.org These models also suggest that remote boreal regions are not necessarily less contaminated than tropical receptor regions, highlighting the complex interplay of regional climate, advection, and substance properties in determining the distribution of POPs. copernicus.orgresearchgate.net

The continued presence of DDT residues in remote and pristine environments underscores the long-term consequences of persistent organic pollutants and their capacity for long-range transport and accumulation far from their original sources.

Ecological Impact and Bioaccumulation of Dichlorodiphenyltrichloroethane Ddt Technical

Bioaccumulation and Biomagnification Dynamics in Food Webs

Bioaccumulation refers to the uptake and accumulation of a substance in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain wikipedia.orgacs.orgsavemyexams.com. DDT and its metabolites, particularly DDE and DDD, are highly persistent and fat-soluble, making them prone to both processes within various ecosystems wikipedia.orgwikipedia.org.

Uptake and Accumulation in Terrestrial Organisms, including Soil Invertebrates

DDT persists in soil long after its application, serving as a source of exposure for terrestrial organisms. Soil invertebrates, such as earthworms, can take up DDT and its metabolites directly from contaminated soil chalmers.sebioenergyinternational.comopenrepository.com. Studies have shown that DDT residues are capable of being remobilized from the soil, leading to the contamination of other environmental compartments researchgate.net. Research in areas with historical DDT use, such as fruit orchards, has confirmed that earthworms accumulate DDT-related compounds from the soil researchgate.netnih.gov. For instance, studies have demonstrated a transfer of DDT and its metabolites from contaminated soil to earthworms wikipedia.orgbioenergyinternational.comresearchgate.net. This uptake by soil invertebrates forms a critical link in the terrestrial food chain, leading to the transfer of these persistent chemicals to organisms that prey on them.

Bioconcentration and Biomagnification in Aquatic Biota

DDT can enter aquatic ecosystems through runoff from contaminated terrestrial areas savemyexams.com. Once in water, it can be absorbed by phytoplankton and other aquatic microorganisms, representing the lowest trophic level acs.orgsavemyexams.com. As organisms at higher trophic levels consume contaminated organisms from lower levels, the concentration of DDT and its metabolites increases acs.orgsavemyexams.com. This process of bioconcentration and biomagnification is well-documented in aquatic food chains, affecting invertebrates, fish, and ultimately, fish-eating birds and mammals chalmers.sequora.comoup.comfishersci.comnih.govwikidata.org. For example, studies have illustrated how concentrations increase from water to zooplankton, then to small fish, large fish, and finally to fish-eating birds doubtnut.com.

An example of biomagnification in an aquatic food chain shows a significant increase in DDT concentration at each trophic level:

| Trophic Level | Approximate DDT Concentration (ppm) |

| Water | 0.003 |

| Zooplankton | 0.04 |

| Small fish | 0.5 |

| Large fish | 2 |

| Fish-eating birds | 25 |

Trophic Transfer and Apex Predator Exposure

The persistence and bioaccumulative nature of DDT and its metabolites result in their transfer and increasing concentration across multiple trophic levels in both terrestrial and aquatic food webs chalmers.sebioenergyinternational.comquora.comfishersci.comnih.govwikidata.org. Apex predators, positioned at the top of these food chains, are particularly vulnerable to high levels of contamination due to biomagnification wikipedia.orgbioenergyinternational.comnih.gov. Birds of prey and piscivorous birds that feed on contaminated fish or invertebrates can accumulate significantly higher concentrations of DDT-related compounds in their tissues than organisms at lower trophic levels wikipedia.orgchalmers.sequora.comfishersci.comnih.govwikidata.org. Studies have shown that birds feeding on earthworms from contaminated soil can accumulate high levels of DDE in their eggs researchgate.netnih.gov. This trophic transfer to apex predators has been a major driver of the ecological impacts associated with DDT use wikipedia.orgresearchgate.net.

Ecotoxicological Manifestations in Avian Populations

Avian species, especially those at higher trophic levels, have been significantly affected by the ecotoxicological effects of DDT and its metabolites.

Reproductive Impairment and Eggshell Thinning

One of the most well-known and devastating effects of DDT, specifically its metabolite DDE, on birds is the impairment of reproduction through eggshell thinning wikipedia.orgnih.govwikidata.org. DDE interferes with calcium metabolism in the birds' eggshell glands, leading to the production of eggs with abnormally thin shells wikipedia.orgwikipedia.orgquora.comnih.govstanford.edunwf.org. These thin-shelled eggs are fragile and often break during incubation under the weight of the parent bird, resulting in nesting failure and reduced reproductive success wikipedia.orgquora.comstanford.edunwf.org. This effect was conclusively demonstrated in studies on various bird species wikipedia.orgwikipedia.org.

Research has explored the mechanisms behind DDE-induced eggshell thinning, suggesting interference with prostaglandin (B15479496) synthesis and calcium transport in the eggshell gland oup.comnih.govbioscientifica.com. Studies involving embryonic exposure to DDT metabolites have also indicated effects on eggshell formation oup.combioscientifica.comjst.go.jp.

Population-Level Effects and Conservation Implications

The widespread reproductive failures caused by eggshell thinning and other potential effects of DDT/DDE had severe consequences for avian populations, particularly for predatory bird species wikipedia.orgnwf.org. Species such as the peregrine falcon, brown pelican, bald eagle, and osprey experienced significant population declines, with some populations facing decimation or even extirpation in certain areas wikipedia.orgwikipedia.orgquora.comstanford.edunwf.orgepa.govedf.org. The decline of these apex predators served as a stark indicator of the environmental damage caused by persistent pesticides like DDT wikipedia.orgacs.org.

The identification of DDT as the cause of these declines and the subsequent restrictions and bans on its use in many countries led to significant population recoveries for several affected species quora.comnwf.orgepa.govedf.org. The ban on most uses of DDT in the United States in 1972 is credited with the comeback of species like the bald eagle and brown pelican nwf.orgepa.govedf.org. For example, bald eagle numbers in the contiguous U.S. increased significantly after the ban edf.org. The recovery of these populations highlights the critical link between environmental contaminant levels and the health and viability of wildlife populations, underscoring the importance of understanding and mitigating the ecological impact of persistent chemicals.

Impacts on Aquatic Ecosystems and Benthic Communities

DDT and its metabolites can reach freshwater ecosystems through various pathways, including runoff from contaminated soils, sewage effluents, and atmospheric deposition mdpi.com. Due to their hydrophobic characteristics, DDT and its metabolites tend to be absorbed onto suspended solids and particulate organic matter, accumulating in bottom sediments where they can persist for decades mdpi.com. These sediments can then act as a continual source of contamination to the water column and expose benthic organisms living in contact with them mdpi.com.

Sensitivity of Aquatic Invertebrates and Early Life Stages

Aquatic invertebrates exhibit varying acute and long-term toxicities to DDT who.int. Early developmental stages of aquatic organisms are generally more sensitive to DDT than adults who.int. Acute exposure to DDT can be highly toxic to aquatic invertebrates at concentrations as low as 0.3 µ g/litre who.int. Toxic effects observed in aquatic invertebrates include impaired reproduction and development, cardiovascular modifications, and neurological changes who.int.

Studies have shown that the mean survival times of the early life stages of coho salmon were significantly reduced by water concentrations of DDT greater than 0.5 µ g/litre who.int. The heightened sensitivity of early life stages may be attributed to factors such as high lipid content in juveniles, which attracts DDT, and their relative size, leading to higher DDT uptake core.ac.uk.

Aquatic microorganisms are also more sensitive to DDT than terrestrial ones who.int. An environmental exposure concentration of 0.1 µ g/litre can inhibit growth and photosynthesis in green algae who.int.

Alterations in Aquatic Food Web Structure and Function

The bioaccumulation and biomagnification of DDT and its metabolites can alter the structure and function of aquatic food webs frontiersin.org. Organisms can accumulate these chemicals from the surrounding medium and from food who.int. In aquatic organisms, uptake from water is generally considered more important, although food also contributes, especially in terrestrial fauna who.int. Organisms at higher trophic levels generally tend to contain more DDT-type compounds than those at lower trophic levels who.int. This biomagnification is a cumulative increase in the concentration of a persistent contaminant in successively higher trophic levels cdc.gov.

Bioconcentration studies in aquatic environments demonstrate that bioconcentration increases with increasing trophic level, largely due to increased lipid content and decreased elimination efficiency among higher-level organisms cdc.gov. Biomagnification also contributes to this increased concentration in higher trophic organisms cdc.gov.

An example of DDT biomagnification is seen in a Long Island estuary food chain, where concentrations in plankton, invertebrates, fish, and fish-eating birds were 0.04, 0.3, 4.1, and 24 mg/kg (whole-body basis), respectively cdc.gov. In Lake Michigan, DDE was reported to biomagnify 28.7 times in average concentrations from plankton to fish and 21 times from sediment to amphipods cdc.gov.

Benthic invertebrates, representing a basal level of the aquatic food chain, can play a key role in transferring contamination from sediments to the trophic chain mdpi.com. Studies have shown significant DDT concentrations in some invertebrate taxa, highlighting their capacity to transfer contamination from abiotic compartments (water, sediments) to the food chain mdpi.com. Biota-Sediment Accumulation Factors (BSAFs), the ratio between contaminant concentrations in biota and sediments, have shown high values (over 4.2) for Diptera and Gammaridae, indicating the bioavailability of residual DDT and its effective transfer to the trophic chain mdpi.com.

The accumulation of DDT can be significantly higher in the pelagic food web compared to the benthic food web in some freshwater lakes cdc.gov. Alterations in aquatic food web structure can occur, potentially shifting towards a microbial food web under certain environmental changes, which could increase the number of trophic levels and potentially enhance the accumulation of persistent organic pollutants like DDT at the top of the food web frontiersin.org.

| Trophic Level | Average DDT Concentration (mg/kg, whole-body basis) cdc.gov |

| Plankton | 0.04 |

| Invertebrates | 0.3 |

| Fish | 4.1 |

| Fish-eating Birds | 24 |

Other Wildlife Health Outcomes

Beyond aquatic ecosystems, DDT Technical and its metabolites have been observed to cause adverse health outcomes in various wildlife species, particularly mammals and birds, often linked to their persistence and bioaccumulative nature nih.gov.

Observed Effects in Mammalian Wildlife

DDT and its metabolites can have adverse effects on various organs and tissues of mammals, including the nervous, liver, kidney, reproductive, endocrine, and immune systems nih.gov. These organochlorine compounds can impair female fertility by altering ovarian development and function in mammals beyondpesticides.org. Evidence suggests that aquatic mammals exposed to general levels of DDT can experience impacted reproductive, immune, and endocrine function beyondpesticides.org.

Persistent organic pollutants (POPs), including DDTs, can accumulate in high concentrations in the blubber of marine mammals, which are long-lived, top-level predators beyondpesticides.org. These compounds have been linked to neurological effects, reduced immune system efficiency, and reproductive failure in mammals beyondpesticides.org. Studies have shown positive associations between organochlorine pesticides (OCPs), which include DDTs, and cortisol levels in adult female and juvenile mammals, suggesting that cumulative pesticides are disruptive to endocrine function in these populations, potentially impacting development, metabolism, and reproduction beyondpesticides.org.

DDT exposure has been associated with detrimental effects on the nervous, endocrine, reproductive, and immune systems, as well as potential damage to organs and tissues in mammals acs.org. High concentrations of DDTs have been observed in cetacean tissues, and these compounds could not only depress population health through endocrine disruption but also directly threaten individual health acs.org. Exposure to DDTs has been associated with impacts on androgen and corticosteroid homeostasis in common bottlenose dolphins acs.org.

Adrenal Gland Alterations in Avian Species

Laboratory studies have established that DDT metabolites are potent toxicants in the adrenal cortex of birds psu.edu. The high lipid content of the cortical tissue in avian adrenals exhibits a high affinity for DDT metabolites, with p,p'-DDE being the primary metabolite found in the adrenal tissue of chickens dosed with DDT psu.edunih.gov.

Sublethal levels of DDT can cause an increase in the adrenal cortical tissue of bobwhite quail usgs.gov. This increase may lead to increased secretion of corticosteroids, which in turn can affect reproduction usgs.gov. The avian endocrine system maintains a delicate homeostatic balance that can be disturbed by exposure to sublethal levels of chlorinated hydrocarbon pesticides like DDT usgs.gov. This disruption to the endocrine system may result in subtle reproductive failures that might go unnoticed until a population is significantly reduced usgs.gov.

DDT has been shown to disrupt secretory and morphogenetic processes in the adrenal cortex of rats mdpi.com. Low-dose exposure to DDT has also been found to affect adrenal medulla function mdpi.com. Studies have indicated that decreased epinephrine (B1671497) production is associated with insufficiency of the secretory machinery of chromaffin cells mdpi.com. Developmental exposure to DDT can disrupt transcriptional regulation of postnatal growth and cell renewal of the adrenal medulla mdpi.com. Significant differences in the effects of exposure to toxic and low doses of DDT on adrenal glands have been observed, with daily low-dose exposure over time potentially resulting in more severe effects than prolonged exposure to subtoxic and toxic doses mdpi.com. The zona glomerulosa and zona reticularis of the adrenal cortex demonstrate sensitivity to both high and very low levels of DDT exposure during prenatal and postnatal periods, while the zona fasciculata is less damaged by low-dose exposure but affected by toxic levels mdpi.com.

| Species | Observed Adrenal Effect | Potential Consequence |

| Bobwhite Quail | Increase in adrenal cortical tissue usgs.gov | Increased corticosteroid secretion, potential reproductive effects usgs.gov |

| Chickens | Accumulation of DDT and metabolites (primarily p,p'-DDE) in adrenal tissue nih.gov | Disruption of cortical cell activity psu.edu |

| Rats | Disruption of secretory and morphogenetic processes in adrenal cortex mdpi.com | Impaired adrenal function mdpi.commdpi.com |

| Rats | Affected adrenal medulla function mdpi.com | Decreased epinephrine production mdpi.com |

Toxicological and Epidemiological Research on Human Health Effects of Dichlorodiphenyltrichloroethane Ddt Technical

Neurotoxicity and Neurodevelopmental Outcomes

DDT is known to affect the nervous system by interfering with normal nerve impulses, specifically by interacting with sodium channels in neuronal membranes. orst.eduherts.ac.ukimrpress.com This interference can lead to a range of neurological manifestations. imrpress.com

Central Nervous System Manifestations

Acute, high-dose exposure to DDT in humans has been associated with a variety of neurological symptoms. These can include hyperexcitability, tremors, incoordination, dizziness, confusion, headache, lethargy, and vomiting. cdc.govorst.eduimrpress.com In severe cases of acute poisoning, convulsions may occur. cdc.govimrpress.com These effects on the nervous system are generally reported to subside once exposure ceases. cdc.gov Studies in laboratory animals exposed to single or multiple doses of DDT have also shown hyperexcitability, tremors, incoordination, and convulsions. orst.eduorst.edu

Table 1: Reported Central Nervous System Manifestations of Acute High-Dose DDT Exposure in Humans

| Manifestation | Description |

| Hyperexcitability | Increased excitability or responsiveness. |

| Tremors | Involuntary shaking or trembling. |

| Incoordination | Lack of voluntary muscle coordination. |

| Dizziness | Sensation of lightheadedness or unsteadiness. |

| Confusion | Disorientation or unclear thinking. |

| Headache | Pain in the head. |

| Lethargy | State of weariness or lack of energy. |

| Vomiting | Involuntary expulsion of stomach contents. |

| Convulsions (severe) | Sudden, uncontrolled electrical disturbance in the brain. |

Impaired Neurodevelopment in Early Life Exposures

Exposure to DDT and its metabolites during critical windows of neurodevelopment, such as the prenatal period and early childhood, has been a subject of significant research. Studies suggest that exposure during development may alter how the nervous system functions. cdc.gov

Research involving early life exposures has explored associations with various neurodevelopmental outcomes. Some studies have investigated the link between maternal DDT exposure during pregnancy and neurodevelopmental endpoints in children. For instance, higher concentrations of DDE in maternal blood during pregnancy have been associated with an increased likelihood of children developing autism. wikipedia.org However, findings across different studies on the impact of early life DDT exposure on neurodevelopmental outcomes, such as psychomotor and mental behavioral patterns in young children, have not always been consistent. inchem.org

Studies in young laboratory mice have indicated a particular sensitivity to brain neurochemical changes and associated neurobehavioral changes following acute exposure to low doses of technical DDT during specific periods of neurodevelopment. nih.gov

Associations with Neurodegenerative Conditions

The potential association between exposure to pesticides, including organochlorines like DDT, and the development of neurodegenerative diseases has been explored. Chronic exposure to certain pesticides is thought to be a potential risk factor for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. imrpress.commdpi.comindexcopernicus.com While research in this area is ongoing, some studies suggest a potential link between pesticide exposure and increased risk of these disorders. mdpi.com

Reproductive and Developmental System Toxicology

DDT and its metabolites have been investigated for their potential to exert endocrine-disrupting properties, which can impact the reproductive and developmental systems in humans and animals. wikipedia.orgnih.govnih.gov

Impacts on Fertility and Reproductive Cycles

Studies on the effects of DDT and its metabolites on human fertility and reproductive cycles have yielded some inconsistent findings. Some research suggests possible disruption in semen quality and menstruation among individuals with higher exposures. wikipedia.org

In women, studies have explored the relationship between DDT exposure and factors affecting fertility. For example, one study indicated that p,p'-DDT in maternal serum was associated with a decreased probability of conception in daughters exposed in utero. Conversely, p,p'-DDE showed an association with an increased probability of conception in daughters in the same study, highlighting the complex and sometimes opposing effects of the parent compound and its metabolite. mdpi.com Other research has found that women with high concentrations of total serum DDT experienced lower pregnancy rates. mdpi.com Studies examining serum DDT levels and hormone levels across the menstrual cycle have suggested that DDT may cause a reduction in estrogen levels during ovulation and progesterone (B1679170) levels during the phase essential for early pregnancy maintenance. mdpi.com

In males, studies have documented decreases in semen quality among those with high exposures, often from sources like indoor residual spraying. wikipedia.org Research examining the impact of DDT on the sperm epigenome in humans has demonstrated a link between long-term exposure and changes in genes vital for fertility and hormone regulation, which may have implications for reproductive health. news-medical.netmcgill.ca

Table 2: Reported Associations Between DDT/DDE Exposure and Female Reproductive Outcomes

| Outcome | Association with p,p'-DDT | Association with p,p'-DDE | Source(s) |

| Conception Probability (in utero exposed daughters) | Decreased probability mdpi.com | Increased probability mdpi.com | mdpi.com |

| Pregnancy Rate | Lower rates associated with high total serum DDT mdpi.com | Not specified in this context | mdpi.com |

| Hormone Levels | Potential reduction in estrogen and progesterone levels mdpi.com | Not specified in this context | mdpi.com |

Associations with Pregnancy Outcomes and Fetal Development

The potential effects of DDT and its metabolites on pregnancy outcomes and fetal development have been investigated in various human populations. Studies have explored associations with outcomes such as preterm birth, gestational length, and birth weight. wikipedia.orgnih.govoup.compsu.edu

Some studies have reported associations between higher maternal serum levels of DDE and an increased risk of preterm delivery. nih.govnih.govpsu.edunih.govsciencedaily.com For instance, one study found that women with higher serum DDE levels had significantly increased odds of preterm delivery compared to those with lower levels. nih.govpsu.edu However, findings regarding the association between DDT/DDE exposure and birth weight or gestational duration have not always been consistent across all studies. nih.govoup.compsu.edu

Research has also examined the impact of in utero exposure on fetal growth. While some early studies suggested that higher concentrations of DDE in maternal serum were associated with an increased risk of small-for-gestational-age birth, results from later cohorts have not consistently demonstrated associations between DDT and fetal growth, possibly due to declining human DDT levels over time. nih.govoup.com

Studies in animals have shown that DDT administered during pregnancy can slow fetal growth. cdc.gov Exposure to DDT or its metabolites during development may influence the proper functioning of reproductive and nervous systems, potentially due to their ability to mimic natural hormones. cdc.gov

Table 3: Reported Associations Between Maternal DDT/DDE Exposure and Pregnancy Outcomes

| Outcome | Association with Maternal DDE Exposure | Association with Maternal DDT Exposure | Source(s) |

| Preterm Birth | Increased risk associated with higher levels nih.govnih.govpsu.edunih.govsciencedaily.com | Some studies suggest association nih.gov, others no significant link oup.com | nih.govnih.govoup.compsu.edunih.govsciencedaily.comnih.gov |

| Small for Gestational Age | Increased risk associated with higher levels in some studies nih.govnih.gov | Less consistent associations reported nih.govoup.com | nih.govnih.govoup.com |

| Birth Weight | Some studies report lower birth weight oup.comnih.gov, others no association oup.compsu.edu | Some studies report increased birth weight nih.gov, others no association oup.compsu.edu | oup.compsu.edunih.gov |

| Gestational Length | Negatively associated with p,p'-DDE in some studies nih.gov | Some studies report small increase nih.gov, others no association oup.compsu.edu | nih.govoup.compsu.edunih.gov |

| Fetal Loss (previous pregnancies) | Increased risk associated with higher DDE levels nih.gov | Not specified in this context | nih.gov |

Potential Influence on Pubertal Development and Sexual Maturation

Exposure to DDT, particularly during critical developmental periods like childhood and adolescence, has been associated with potential effects on pubertal development and sexual maturation. Studies have reported associations between DDT exposure and reproductive abnormalities, including sexual precocity and early puberty in females. nih.gov Conversely, some research indicates inconsistent findings, with results ranging from no observed relationship to associations with either earlier or later onset of puberty. e-apem.orgnih.gov For instance, some longitudinal studies have suggested that higher prenatal exposure to DDE, a major metabolite of DDT, may be linked to earlier onset of puberty. e-apem.org In males, studies have indicated potential inverse correlations between DDT and blood hormone levels, which could contribute to effects such as cryptorchidism and decreased sperm quality. nih.gov

Epidemiological studies investigating the link between DDT exposure and pubertal timing have yielded varied results. A review of literature on endocrine-disrupting chemicals and human puberty highlighted that while some studies reported earlier menarche in girls exposed to persistent pesticides like DDT, others found no effect on age at menarche or pubertal stages. nih.gov The complexity of these findings may be influenced by factors such as the timing and level of exposure, as well as the mixture of different compounds with potentially antagonistic effects. nih.gov

Endocrine Disrupting Potential

DDT and its metabolites are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the normal functioning of the endocrine system. nih.govasiaresearchnews.comd-nb.infonih.gov These compounds can mimic or block the action of natural hormones, alter hormone synthesis or metabolism, and affect hormone receptor activity. mdpi.comeuropa.eubeyondpesticides.org

Estrogenic and Androgenic Activity

Numerous studies have demonstrated that DDT and its metabolites, particularly o,p'-DDT and p,p'-DDE, can exert estrogenic activity by binding to and activating estrogen receptors, such as ERα. asiaresearchnews.comnih.govscielo.brnih.gov This interaction can lead to estrogen-like effects in various biological systems, even in the absence of endogenous estrogen. scielo.brmedscimonit.com However, the estrogen-like activity of DDT and its isomers is generally considered weak compared to endogenous estradiol. scielo.br Despite this, their persistence and bioaccumulation can result in significant estrogen-like effects under certain exposure conditions. scielo.br

In addition to estrogenic activity, DDT can also exhibit anti-androgenic effects. nih.govmdpi.com This can occur through mechanisms such as competing with testosterone (B1683101) for binding to androgen receptors, thereby impairing receptor signaling. mdpi.com Studies have revealed that DDT can disrupt the synthesis of androgens, particularly in males. mdpi.com

Modulation of Hormone-Dependent Systems

DDT's endocrine-disrupting potential extends to the modulation of various hormone-dependent systems. This includes interference with steroid hormone synthesis and metabolism. mdpi.combeyondpesticides.orgjst.go.jp For instance, studies in rats have shown that low-dose exposure to DDT can disrupt sex steroid production in the adrenal cortex and impair the initiation of androgen synthesis. mdpi.comresearchgate.net The effects on hormone production can vary depending on the timing of exposure, with prenatal and postnatal exposures potentially leading to different outcomes in terms of androgen secretion and the balance between androgens and estrogens. mdpi.com

Furthermore, DDT and its metabolites have been associated with changes in thyroid hormone levels. beyondpesticides.org Maternal thyroid hormones are crucial for fetal neurodevelopment, and disruptions in these hormone levels due to exposure to compounds like p,p'-DDE have been investigated. beyondpesticides.org The complex interactions of DDT with different steroid hormone receptors and its influence on hormone synthesis and metabolism highlight its broad impact on hormone-dependent systems. scielo.br

Carcinogenicity Assessments and Epidemiological Associations

The carcinogenicity of DDT has been evaluated by various authoritative bodies, and numerous experimental and epidemiological studies have investigated its association with different types of cancer.

Evidence for Organ-Specific Tumorigenesis in Experimental Models (e.g., Hepatic, Pulmonary, Adrenal)

There is considered sufficient evidence in experimental animals for the carcinogenicity of DDT. inchem.orginchem.orgwho.int Animal studies have shown that DDT can induce tumors in specific organs, with the liver being a primary target in rodents. cdc.govinchem.orgnih.govd-nb.infoinchem.orgbrieflands.comspandidos-publications.comnih.gov Studies in mice and rats have consistently demonstrated increased incidences of benign and malignant liver tumors following chronic oral exposure to technical DDT or p,p'-DDT. cdc.govinchem.orginchem.orgepa.gov For example, multiple dietary feeding studies in mice have reported excess liver tumors, including hepatocellular adenomas and carcinomas. epa.gov In rats, studies have also shown increased incidences of benign liver tumors. inchem.org The mechanisms underlying DDT-induced hepatic tumorigenesis in rodents are thought to involve non-genotoxic mechanisms, such as the induction of microsomal enzymes through the activation of the constitutive androstane (B1237026) receptor (CAR) and the inhibition of gap junctional intercellular communication. nih.govd-nb.info Oxidative stress may also play a role. nih.govd-nb.info

Besides liver tumors, studies in experimental animals have also reported increased incidences of tumors in other organs. Lung tumors, specifically pulmonary adenomas or lung tumors, have been observed in mice in some studies. cdc.govinchem.orgepa.gov In hamsters, studies have indicated a significant increase in the incidence of adrenal cortex adenomas following exposure to DDT. berkeley.edunih.gov The metabolite DDE has also been shown to induce liver tumors in hamsters. nih.gov

Table 1 summarizes some findings on organ-specific tumorigenesis in experimental models:

| Animal Model | Compound | Organ Affected | Tumor Type | Reference |

| Mice | Technical DDT | Liver | Benign and malignant tumors | cdc.govinchem.orgepa.gov |

| Mice | p,p'-DDT | Liver | Benign and malignant tumors | cdc.gov |

| Mice | DDT | Lung | Adenomas or tumors | cdc.govinchem.orgepa.gov |

| Rats | Technical DDT | Liver | Benign liver tumors | inchem.org |

| Rats | p,p'-DDT | Liver | Benign and malignant tumors | cdc.gov |

| Hamsters | DDT | Adrenal Cortex | Adenoma | berkeley.edunih.gov |

| Hamsters | DDE | Liver | Neoplastic nodules | nih.gov |

Epidemiological Studies and Cancer Risk in Human Populations (e.g., Breast, Pancreatic, Liver, Lymphoma, Testicular)

Epidemiological studies investigating the association between DDT exposure and cancer risk in human populations have yielded mixed results, and the evidence for carcinogenicity in humans is considered limited by some authorities. cdc.govinchem.orgwho.int However, some studies suggest potential associations with certain cancer types.

For pancreatic cancer, some epidemiological studies have reported associations between exposure to organochlorine pesticides, including DDT and its derivatives like DDD, and increased risk. nih.govnih.govresearchgate.net A nested case-control study among chemical manufacturing workers found an association between DDT exposure and pancreatic cancer risk, with the risk increasing with duration and latency of exposure. nih.gov Another prospective case-control study observed some associations with higher concentrations of p,p'-DDT and pancreatic cancer risk. researchgate.netoup.com

Studies on liver cancer have provided some evidence for an association between DDT exposure and increased risk, particularly hepatocellular carcinoma (HCC). cdc.govwho.intbrieflands.comspandidos-publications.comnih.gov Some biomarker-based studies have reported statistically significant positive associations between higher serum levels of DDT and increased HCC risk. nih.gov However, the interpretation of these findings can be challenging due to inconsistent results across studies and methodological limitations. brieflands.comspandidos-publications.com

Associations between DDT exposure and non-Hodgkin lymphoma (NHL) have also been investigated in epidemiological studies. Some studies have reported positive associations between DDT exposure and NHL risk. inchem.orgwho.intberkeley.eduplos.org However, other studies have found no association or suggest that observed associations might be explained by exposure to other pesticides. berkeley.eduplos.orgresearchgate.net A pooled analysis of case-control studies among male farmers found no strong consistent evidence for an association between DDT exposure and NHL risk. researchgate.net

Regarding testicular cancer, some studies suggest a potential link between in utero exposure to DDT and an increased risk later in life. who.intmedscape.comnih.gov The widespread introduction of commercial DDT coincides with a dramatic increase in testicular cancer incidence in birth cohorts born after 1945, leading to the hypothesis that in utero exposure to EDCs like DDT might play a role. medscape.comnih.gov Studies have examined maternal serum levels of DDT-related compounds in relation to the son's risk of testicular cancer, with some findings suggesting an association. medscape.comnih.gov

Table 2 summarizes some epidemiological findings on cancer risk in human populations:

| Cancer Type | Association with DDT Exposure | Key Findings / Notes | References |

| Breast Cancer | Inconsistent association with adult exposure; early-life exposure potential area of investigation. | No clear association with adult exposure levels in most studies. who.intberkeley.edu | scielo.brwho.intberkeley.edu |

| Pancreatic Cancer | Some studies report positive associations. | Associations observed in chemical workers and some prospective studies. nih.govnih.govresearchgate.netoup.com | nih.govnih.govresearchgate.netoup.com |

| Liver Cancer | Some studies suggest increased risk, particularly HCC. | Biomarker studies show positive associations; interpretation complicated by inconsistencies and limitations. cdc.govwho.intbrieflands.comspandidos-publications.comnih.gov | cdc.govwho.intbrieflands.comspandidos-publications.comnih.gov |

| Lymphoma (NHL) | Mixed findings; some positive associations reported, others find no association or attribute risk to other pesticides. | Some studies show positive associations; pooled analysis in farmers found no strong consistent evidence. inchem.orgwho.intberkeley.eduplos.orgresearchgate.net | inchem.orgwho.intberkeley.eduplos.orgresearchgate.net |

| Testicular Cancer | Some studies suggest potential link with in utero exposure. | Coincides with increased incidence; some studies examine maternal exposure and son's risk. who.intmedscape.comnih.gov | who.intmedscape.comnih.gov |

Immunological and Metabolic System Effects

DDT and its metabolites have been shown to have the potential to modulate the immune system and are associated with metabolic disorders in humans and animals. sierraclub.orgjournalaim.comfrontiersin.orgnih.gov

Immune System Modulation

DDT is considered an endocrine-disrupting chemical, and endocrine disruptors can alter and disrupt hormones important for various bodily functions, including immune function. sierraclub.org Studies have indicated that DDT and its metabolite DDE may modulate the human immune response. nih.gov This modulation has been assessed through various markers, including cytokine levels (such as interleukin-4 and interleukin-13), white blood cell counts, lymphocyte phenotypes, and immunoglobulin levels (IgA, IgG, and IgE). nih.gov

Associations between DDE levels and immune system-related conditions such as asthma and otitis media have been reported in some studies. nih.gov Additionally, some research suggests a possible link between technical DDT use and farmer's lung. nih.gov Animal studies have also shown suppression or stimulation of various immune system responses in rats and mice exposed to DDT and related compounds, although the evidence for significant changes in immune organ weight or histology in animals after intermediate or chronic exposure is considered weak. nih.govgov.nt.caepa.gov

Associations with Metabolic Disorders, including Body Weight Regulation

There is increasing evidence suggesting that DDT and its metabolite DDE may act as obesogens and metabolic disruptors. nih.govfrontiersin.orgmdpi.com Studies have reported associations between DDT exposure and metabolic disorders, including effects on body weight regulation, insulin (B600854) resistance, impaired glucose tolerance, and high blood pressure. sierraclub.orgnih.govmdpi.comphi.org

In human epidemiological studies, inconsistent evidence exists regarding the association between DDT or DDE levels and body weight. Some studies suggest that endocrine-disrupting compounds like DDT may exhibit non-monotonic dose-response relationships, potentially leading to weight gain at lower exposure levels and growth restriction or weight loss at higher levels. nih.gov A study in Spain found a positive correlation between lipid DDT levels and BMI. mdpi.com Another study indicated that DDT and its metabolites can alter the fasted glucose state, potentially contributing to obesity development. mdpi.com

Animal studies have provided more consistent evidence of body weight effects, with decreased body weight or body weight gain observed in rats, mice, and hamsters exposed to relatively high doses of DDT and related compounds. nih.gov For example, chronic exposure to technical DDT resulted in decreased body weight gain in female Osborne-Mendel rats. nih.gov

Interactive Table 1: Examples of Body Weight Effects in Animal Studies

| Species | Compound | Exposure Duration | Dose (mg/kg/day) | Effect on Body Weight/Gain | Citation |

| Osborne-Mendel Rat (Female) | Technical DDT | 78 weeks | 32 | Decreased body weight gain | nih.gov |

| Osborne-Mendel Rat (Female) | Technical DDD | 78 weeks | 66 (lowest tested) | Decreased body weight gain | nih.gov |

| Osborne-Mendel Rat (Female) | p,p'-DDE | 78 weeks | 19 (lowest tested) | Decreased body weight gain | nih.gov |

| Osborne-Mendel Rat (Male) | Technical DDT | 78 weeks | 45 | 16% decrease in weight gain | nih.gov |

| Osborne-Mendel Rat (Male) | Technical DDD | 78 weeks | 116 | 28% decrease in weight gain | nih.gov |

| F344/DuCrj Rat (Male) | p,p'-DDT | 2 years | 19.1 | 12% decrease in body weight | nih.gov |

| F344/DuCrj Rat (Female) | p,p'-DDT | 2 years | 25.5 | 25% decrease in body weight | nih.gov |

| B6C3F1 Mouse (Female) | p,p'-DDE | 78 weeks | 28 | 29% decrease in body weight gain | nih.gov |

| B6C3F1 Mouse (Female) | Technical DDD | 78 weeks | 71 | 17% decrease in body weight gain | nih.gov |

Mechanistically, laboratory investigations suggest that DDT can promote adipogenesis (the formation of fat cells) by increasing the presence of enzymes like fatty acid synthase and acetyl-CoA carboxylase, and by enhancing lipid accumulation. mdpi.com DDT has also been observed to influence insulin resistance in adipocytes, potentially leading to dysregulation of lipid and carbohydrate metabolism and adipose tissue accumulation. mdpi.com Studies in mice have shown that developmental exposure to DDT can slow metabolism and lower tolerance to cold, increasing the likelihood of developing metabolic syndrome. sciencedaily.com

Cardiovascular and Other Systemic Health Outcomes

Epidemiological studies have examined potential associations between levels of DDT, DDD, or DDE and cardiovascular outcomes in humans, including general hypertension, gestational hypertension, cardiovascular disease, and peripheral arterial disease. nih.gov The results of these studies have been inconsistent. nih.gov Some studies have reported evidence for associations between serum or adipose levels of p,p'-DDE and increased risk of hypertension in various adult populations. nih.gov However, other studies have not found statistically significant positive associations with gestational hypertension or cardiovascular disease. nih.gov

A study evaluating mortality in the general U.S. population found no statistically significant association between serum DDE levels and increased risk of all-cause mortality, cancer mortality, or mortality due to cardiovascular disease. nih.gov However, a study of women with breast cancer observed that p,p'-DDT exposure was associated with all causes of mortality and breast cancer-specific mortality at year 5. nih.gov

In animal studies, chronic oral exposure to technical DDT, p,p'-DDE, or technical DDD did not result in significant chemical-related adverse effects on the cardiovascular system in rats or mice in some studies. nih.gov However, a developmental toxicity study in mice observed increased systolic blood pressure and cardiac hypertrophy in the offspring of mice exposed to a mixture of p,p'-DDT and o,p'-DDT during gestation and lactation. nih.gov Acute accidental ingestion of high doses of DDT in humans has been reported to cause tachycardia (increased heart rate), although it is unclear if this is a direct cardiac effect or neurologically mediated. epa.gov

Beyond the cardiovascular system, high amounts of DDT exposure have been linked to problems with the nervous system and liver in animal studies. gov.nt.ca While adverse effects on the liver, kidney, and immune system due to DDT exposure have been observed in experimental animals, it is not definitively known if humans are affected in the same way at typical exposure levels. gov.nt.caorst.edu

Mechanistic Insights into Dichlorodiphenyltrichloroethane Ddt Technical S Biological Action

Molecular and Cellular Mechanisms of Toxicity

The toxicity of DDT technical is mediated through various molecular and cellular interactions, leading to disruptions in fundamental biological processes.

Neurophysiological Disruption and Ion Channel Interactions

DDT is recognized as a central nervous system stimulant. wikipedia.org A key mechanism of its neurotoxicity involves the modulation of ion channels, which are critical for regulating neuronal excitability and signal transduction. nih.govlibretexts.orgreadthedocs.io Specifically, DDT acts as a sodium channel modulator. wikipedia.orgherts.ac.uk Early research demonstrated that DDT increases the depolarizing after-potential in neurons, a finding that was foundational to understanding its effects on sodium channels. wikipedia.org Additionally, DDT functions as a GABA-gated chloride channel antagonist. wikipedia.orgherts.ac.uk These interactions with vital ion channels disrupt normal neurotransmission, contributing to the observed neurophysiological effects.

Endocrine Receptor Interactions and Signaling Pathway Modulation